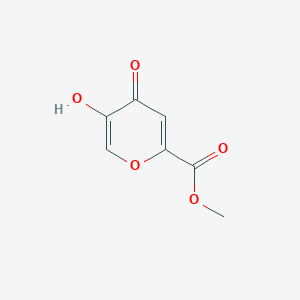

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-hydroxy-4-oxopyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-11-7(10)6-2-4(8)5(9)3-12-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGGNADHMKRUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C(=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549017 | |

| Record name | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49652-51-9 | |

| Record name | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with methyl chloroformate under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.

Major Products Formed:

Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

Reduction: Formation of 5-hydroxy-4-hydroxy-4H-pyran-2-carboxylate.

Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate

This compound (CAS 24056-48-2) differs by an ethyl ester at C2 and a methyl group at C6. Its molecular formula is C₉H₁₀O₅ (MW 198.17), compared to C₈H₈O₅ (MW 184.15) for the methyl ester. It has a melting point of 126°C, though its biological activity remains undocumented in the provided evidence .

Lithium 5-hydroxy-4-oxo-4H-pyran-2-carboxylate (Lithium Comenate)

As the lithium salt of comenic acid, this compound crystallizes as a hydrate with the formula [Li(HCom)(H₂O)₃]·H₂O. Its non-centrosymmetric orthorhombic crystal structure (space group Pna2₁) facilitates unique coordination chemistry. Unlike the methyl ester, lithium comenate directly exhibits pharmacological effects, including a two-fold increase in neuronal survival under oxidative stress and reduced brain tissue damage in mice at doses of 1–2 mg/kg .

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (Comenic Acid)

The parent acid (MW 156.09) lacks ester or salt functionalities. It serves as the precursor for derivatives like the methyl ester and lithium comenate.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Ester vs. Salt : The methyl ester is lipophilic, making it suitable as a synthetic intermediate, whereas the lithium salt’s ionic nature enhances water solubility and bioavailability .

- Positional Substitution : Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate’s C6 methyl group may reduce electrophilicity at the pyran ring compared to the unsubstituted methyl ester, influencing its reactivity in further derivatizations .

Comparative Data Table

Biological Activity

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, an organic compound with the molecular formula C7H6O5, has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the compound's synthesis, mechanisms of action, and biological effects based on diverse studies.

Overview of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate is synthesized through various methods, including the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with methyl chloroformate under basic conditions . Its structure features hydroxyl and keto groups that play crucial roles in its biological interactions.

The biological activity of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl and keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Electrostatic Interactions : These functional groups also facilitate electrostatic interactions that are critical for binding to biological targets.

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with biological systems .

Anti-inflammatory Effects

Research indicates that derivatives of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate exhibit significant anti-inflammatory properties. For instance, a study on (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), a derivative, demonstrated its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells. This compound inhibited the upregulation of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 genes by interfering with the nuclear factor (NF)-κB signaling pathway .

Key Findings:

- Inhibition of NO Production : MHNC reduced NO secretion in a dose-dependent manner.

- Gene Expression Modulation : It suppressed mRNA levels for iNOS and COX-2.

- NF-kB Pathway Interference : The compound inhibited the translocation of NF-kB subunits, thereby affecting inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of methyl 5-hydroxy-4-oxo-4H-pyran derivatives have also been explored. Studies have shown that these compounds possess activity against various pathogens, although specific data on Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate's antimicrobial efficacy remains limited .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | Structure | Anti-inflammatory, potential antimicrobial |

| Kojic Acid Derivatives | Similar pyran structure | Anti-cancer, anti-inflammatory |

| 5-Hydroxy-4-Oxo-Pyran Derivatives | Varies based on substituents | Antimicrobial activity reported |

Case Studies and Research Findings

- Study on Inflammatory Response Modulation :

- Synthesis and Biological Evaluation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.